Cas no 2243510-22-5 ((1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline)

2243510-22-5 structure
Produktname:(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2243510-22-5
- rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- EN300-6487201
-
- Inchi: 1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1
- InChI-Schlüssel: LSCPXXITGHPXSH-WDEREUQCSA-N
- Lächelt: O(CCC)C1C=CC2=C(C=1)C[C@H](C)N[C@@H]2C
Berechnete Eigenschaften
- Genaue Masse: 219.162314293g/mol
- Monoisotopenmasse: 219.162314293g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 219
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 21.3Ų
- XLogP3: 3
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487201-0.05g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
2243510-22-5 | 95.0% | 0.05g |
$312.0 | 2025-03-15 | |
Enamine | EN300-6487201-10.0g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
2243510-22-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-15 | |
Enamine | EN300-6487201-0.1g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
2243510-22-5 | 95.0% | 0.1g |
$466.0 | 2025-03-15 | |
Aaron | AR028D7C-1g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline,cis |
2243510-22-5 | 95% | 1g |
$1872.00 | 2025-02-16 | |
1PlusChem | 1P028CZ0-100mg |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline,cis |
2243510-22-5 | 95% | 100mg |
$638.00 | 2024-05-25 | |
Aaron | AR028D7C-250mg |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline,cis |
2243510-22-5 | 95% | 250mg |
$941.00 | 2025-02-16 | |
Aaron | AR028D7C-500mg |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline,cis |
2243510-22-5 | 95% | 500mg |
$1464.00 | 2025-02-16 | |
1PlusChem | 1P028CZ0-50mg |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline,cis |
2243510-22-5 | 95% | 50mg |
$448.00 | 2024-05-25 | |
Enamine | EN300-6487201-0.5g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
2243510-22-5 | 95.0% | 0.5g |
$1046.0 | 2025-03-15 | |
Enamine | EN300-6487201-5.0g |
rac-(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
2243510-22-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-15 |
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline Verwandte Literatur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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